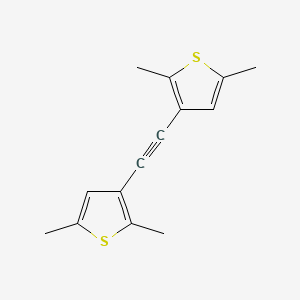![molecular formula C17H18ClN3O3 B12499931 8'-chloro-1,5-dimethyl-2',3',3'a,5'-tetrahydro-1'H-spiro[1,5-diazinane-3,4'-pyrrolo[1,2-a]quinoline]-2,4,6-trione](/img/structure/B12499931.png)
8'-chloro-1,5-dimethyl-2',3',3'a,5'-tetrahydro-1'H-spiro[1,5-diazinane-3,4'-pyrrolo[1,2-a]quinoline]-2,4,6-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8’-Chloro-1,5-dimethyl-2’,3’,3’a,5’-tetrahydro-1’H-spiro[1,5-diazinane-3,4’-pyrrolo[1,2-a]quinoline]-2,4,6-trione is a complex organic compound characterized by its unique spiro structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its intricate molecular structure allows for diverse chemical reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8’-chloro-1,5-dimethyl-2’,3’,3’a,5’-tetrahydro-1’H-spiro[1,5-diazinane-3,4’-pyrrolo[1,2-a]quinoline]-2,4,6-trione typically involves multi-step organic reactions. One common approach starts with the preparation of the core spiro structure through cyclization reactions. Key reagents include chlorinating agents and various catalysts to facilitate the formation of the spiro linkage.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of high-efficiency catalysts. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation and other substitution reactions can be performed using reagents like chlorine or bromine under controlled conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Chlorine, bromine.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various quinoline derivatives, while substitution reactions can introduce different functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its spiro structure makes it an interesting subject for structural analysis and synthetic applications.
Biology and Medicine: In biological and medicinal research, the compound is explored for its potential pharmacological properties. Its structure suggests possible interactions with biological targets, making it a candidate for drug development and therapeutic applications.
Industry: In industrial applications, the compound’s stability and reactivity are leveraged for the development of new materials and chemical processes. Its potential use in the synthesis of advanced materials and catalysts is of particular interest.
Mecanismo De Acción
The mechanism of action of 8’-chloro-1,5-dimethyl-2’,3’,3’a,5’-tetrahydro-1’H-spiro[1,5-diazinane-3,4’-pyrrolo[1,2-a]quinoline]-2,4,6-trione involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s modifications.
Comparación Con Compuestos Similares
3,5-Dimethylpyrazole: An organic compound with a similar pyrazole structure, known for its use in coordination chemistry and as a ligand.
Imidazole Derivatives: Compounds containing the imidazole ring, known for their broad range of biological activities and applications in drug development.
Uniqueness: 8’-Chloro-1,5-dimethyl-2’,3’,3’a,5’-tetrahydro-1’H-spiro[1,5-diazinane-3,4’-pyrrolo[1,2-a]quinoline]-2,4,6-trione is unique due to its spiro structure and the presence of multiple functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C17H18ClN3O3 |
|---|---|
Peso molecular |
347.8 g/mol |
Nombre IUPAC |
8'-chloro-1,3-dimethylspiro[1,3-diazinane-5,4'-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoline]-2,4,6-trione |
InChI |
InChI=1S/C17H18ClN3O3/c1-19-14(22)17(15(23)20(2)16(19)24)9-10-5-6-11(18)8-12(10)21-7-3-4-13(17)21/h5-6,8,13H,3-4,7,9H2,1-2H3 |
Clave InChI |
KWJPLXLIRNEDKV-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C2(CC3=C(C=C(C=C3)Cl)N4C2CCC4)C(=O)N(C1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(4-methylpiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12499849.png)
![Ethyl 3-[6-(pyrrolidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B12499852.png)
![8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12499854.png)
![4-chloro-N-[(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B12499865.png)

![N-[(2,4-dimethoxyphenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12499878.png)
![2-methyl-N-(2-methyl-1-{4-methyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}propyl)benzamide](/img/structure/B12499886.png)

![4-(Difluoromethyl)-5-[4-(3-methylmorpholin-4-yl)-6-morpholin-4-yl-1,3,5-triazin-2-yl]pyridin-2-amine](/img/structure/B12499895.png)

![3-({3-[(4-Chlorophenyl)(phenyl)methylidene]-2-oxoindol-1-yl}methyl)benzoic acid](/img/structure/B12499903.png)

![1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4H-pyridine-3-carboxamide](/img/structure/B12499911.png)
![6-[3-methoxy-4-(propan-2-yloxy)phenyl]-4-methyl-N-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B12499913.png)
